molecular formula C34H57N3O6 B12274400 z-Lys(boc)(isopropyl)-oh.dcha

z-Lys(boc)(isopropyl)-oh.dcha

Cat. No.: B12274400
M. Wt: 603.8 g/mol
InChI Key: JEUWFILSEJLREP-FERBBOLQSA-N
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Description

The compound z-Lys(boc)(isopropyl)-oh.dcha, also known as Nα-benzyloxycarbonyl-Nε-tert-butoxycarbonyl-L-lysine dicyclohexylamine salt, is a protected lysine derivative. It is commonly used in peptide synthesis due to its stability and ease of deprotection. The compound features a benzyloxycarbonyl (Z) group protecting the alpha-amino group and a tert-butoxycarbonyl (Boc) group protecting the epsilon-amino group of lysine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of z-Lys(boc)(isopropyl)-oh.dcha involves multiple steps:

    Protection of the epsilon-amino group: The epsilon-amino group of lysine is protected using tert-butoxycarbonyl (Boc) chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane.

    Protection of the alpha-amino group: The alpha-amino group is then protected using benzyloxycarbonyl (Z) chloride, again in the presence of a base.

    Formation of the dicyclohexylamine salt: The protected lysine derivative is reacted with dicyclohexylamine to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale protection reactions: Using industrial reactors, the protection steps are carried out with careful control of temperature and reaction times to ensure high yields.

    Purification: The product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for peptide synthesis.

Chemical Reactions Analysis

Types of Reactions

z-Lys(boc)(isopropyl)-oh.dcha undergoes several types of reactions:

    Deprotection reactions: The Boc and Z protecting groups can be removed under specific conditions. Boc deprotection is typically achieved using acidic conditions (e.g., trifluoroacetic acid), while Z deprotection is done using catalytic hydrogenation.

    Substitution reactions: The compound can participate in substitution reactions where the protected lysine is incorporated into peptides.

Common Reagents and Conditions

    Boc deprotection: Trifluoroacetic acid in dichloromethane.

    Z deprotection: Hydrogen gas with a palladium catalyst.

    Peptide coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) are commonly used for coupling reactions.

Major Products Formed

    Deprotected lysine: Removal of Boc and Z groups yields free lysine.

    Peptides: Incorporation into peptide chains during synthesis.

Scientific Research Applications

z-Lys(boc)(isopropyl)-oh.dcha is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in solid-phase peptide synthesis.

    Biology: In the study of protein structure and function by synthesizing specific peptides.

    Medicine: In the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of peptide-based materials and bioconjugates.

Mechanism of Action

The compound itself does not have a direct mechanism of action as it is primarily used as a reagent in peptide synthesis. the peptides synthesized using z-Lys(boc)(isopropyl)-oh.dcha can have various biological activities depending on their sequence and structure. The protecting groups (Boc and Z) ensure that the lysine side chains do not react prematurely during synthesis, allowing for the precise construction of peptide chains.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(boc)-oh: Another protected lysine derivative with a fluorenylmethyloxycarbonyl (Fmoc) group instead of a Z group.

    Boc-Lys(Z)-oh: Similar to z-Lys(boc)(isopropyl)-oh.dcha but without the dicyclohexylamine salt.

Uniqueness

This compound is unique due to its dual protection of both the alpha and epsilon amino groups, which provides greater stability during peptide synthesis. The presence of the dicyclohexylamine salt also enhances its solubility and ease of handling in industrial applications.

Properties

Molecular Formula

C34H57N3O6

Molecular Weight

603.8 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-6-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C22H34N2O6.C12H23N/c1-16(2)24(21(28)30-22(3,4)5)14-10-9-13-18(19(25)26)23-20(27)29-15-17-11-7-6-8-12-17;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-8,11-12,16,18H,9-10,13-15H2,1-5H3,(H,23,27)(H,25,26);11-13H,1-10H2/t18-;/m0./s1

InChI Key

JEUWFILSEJLREP-FERBBOLQSA-N

Isomeric SMILES

CC(C)N(CCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)N(CCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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